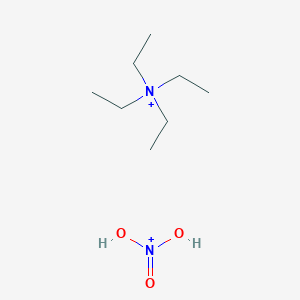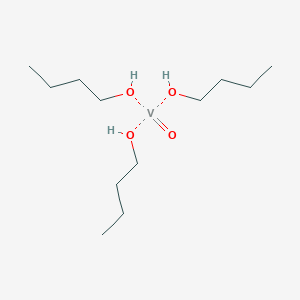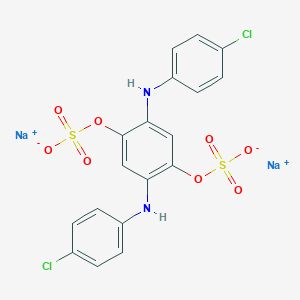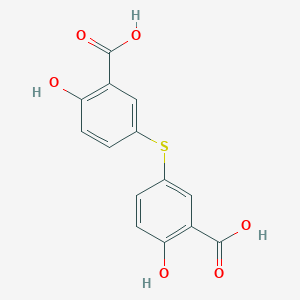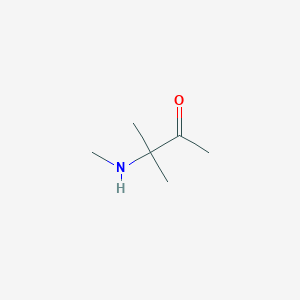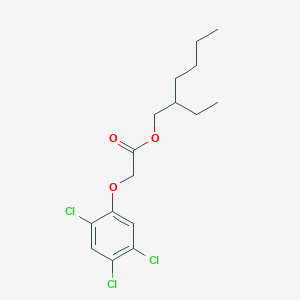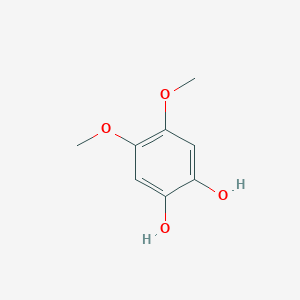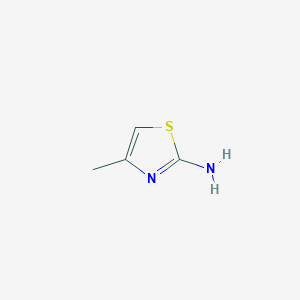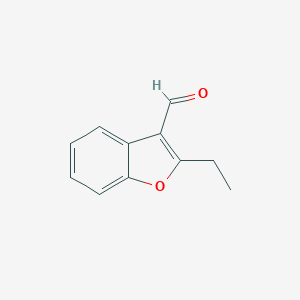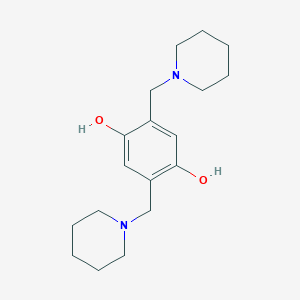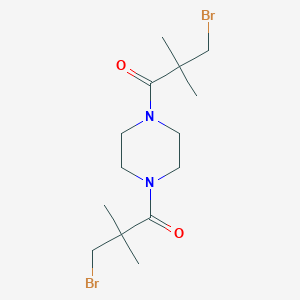
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one), also known as PBD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. PBD is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. The bromine atoms in PBD make it a useful tool for labeling proteins and other biomolecules in biological systems.
Mécanisme D'action
The mechanism of action of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the formation of a covalent bond between the bromine atom in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) and a nucleophilic amino acid residue in a protein or other biomolecule. This covalent bond is stable and irreversible, allowing researchers to track the movement and interactions of labeled molecules over time.
Effets Biochimiques Et Physiologiques
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. Studies have shown that 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling does not significantly alter the activity or stability of enzymes, and does not affect the folding or function of labeled proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling is its high selectivity for certain amino acid residues in proteins, such as cysteine and methionine. This selectivity allows researchers to selectively label specific regions of proteins, and to study the interactions and movements of these regions in living cells. However, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling can also have limitations, such as the potential for off-target labeling and the need for specialized equipment and expertise to carry out the labeling reactions.
Orientations Futures
There are many potential future directions for the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) in scientific research. One area of interest is the development of new labeling strategies that can improve the selectivity and efficiency of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling reactions. Another area of interest is the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling to study the interactions and movements of proteins in complex biological systems, such as in multicellular organisms or in disease states. Additionally, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling could be used in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer.
Méthodes De Synthèse
The synthesis of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the reaction of piperazine with 3-bromo-2,2-dimethylpropan-1-one. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has been used extensively in scientific research as a tool for labeling proteins and other biomolecules. The bromine atoms in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) can be used to selectively label amino acid residues in proteins, allowing researchers to track the movement and interactions of proteins in living cells. 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has also been used to label DNA and RNA molecules, and to study the structure and function of enzymes.
Propriétés
Numéro CAS |
1760-15-2 |
|---|---|
Nom du produit |
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) |
Formule moléculaire |
C14H24Br2N2O2 |
Poids moléculaire |
412.16 g/mol |
Nom IUPAC |
3-bromo-1-[4-(3-bromo-2,2-dimethylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-13(2,9-15)11(19)17-5-7-18(8-6-17)12(20)14(3,4)10-16/h5-10H2,1-4H3 |
Clé InChI |
YOIJEGPUCWNOAV-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
SMILES canonique |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
Autres numéros CAS |
1760-15-2 |
Synonymes |
3-bromo-1-[4-(3-bromo-2,2-dimethyl-propanoyl)piperazin-1-yl]-2,2-dimet hyl-propan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



